molecular formula C15H24N4O2S2 B7823085 prosultiamine CAS No. 1086824-76-1

prosultiamine

Cat. No.: B7823085
CAS No.: 1086824-76-1
M. Wt: 356.5 g/mol
InChI Key: UDCIYVVYDCXLSX-SDNWHVSQSA-N
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Description

Prosultiamine (C₁₅H₂₄N₄O₂S₂), a synthetic vitamin B1 (thiamine) derivative, was developed by Takeda Pharmaceutical Company in the 1950s.

Mechanism of Action:
this compound enhances thiamine bioavailability through its lipophilic structure, enabling efficient blood-brain barrier penetration and higher intracellular thiamine concentrations in neural tissues . Upon cellular uptake, this compound is reduced to thiamine and propyl disulfide. The disulfide bond disruption during this process induces oxidative stress, triggering caspase-dependent apoptosis in HTLV-I-infected T-cells . This dual action—neurometabolic support and targeted apoptosis—distinguishes it from conventional thiamine supplements.

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(propyldisulfanyl)pent-2-en-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCIYVVYDCXLSX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSS/C(=C(\C)/N(CC1=CN=C(N=C1N)C)C=O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

973-99-9 (hydrochloride)
Record name Prosultiamine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-58-5
Record name Prosultiamine [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name prosultiamine
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Record name Prosultiamine
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Record name PROSULTIAMINE
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Preparation Methods

Traditional Synthesis Using Phase Transfer Catalysts

Early methods for synthesizing prosultiamine relied on phase transfer catalysts (PTCs) like polyethylene glycol 400 (PEG400) to facilitate reactions between solid and liquid phases. Sodium n-propyl thiosulfate, an intermediate, was prepared by reacting sodium thiosulfate with n-propyl bromide in a biphasic system. PEG400 accelerated the reaction but introduced significant drawbacks:

  • High Cost : PEG400 accounted for ~30% of raw material expenses.

  • Extended Reaction Time : Average reaction durations exceeded 3 hours, reducing throughput.

  • Complex Purification : Residual catalyst removal required additional steps, increasing processing time.

High-Speed Shear Emulsification Reactor Method

A breakthrough method, detailed in CN106032360A, replaces PTCs with a high-speed shear emulsification reactor (HSER) to achieve efficient solid-liquid mixing. This innovation eliminates the need for water as a carrier, enabling direct interactions between sodium thiosulfate (anhydrous) and n-propyl bromide. Key advantages include:

  • Cost Reduction : Removal of PEG400 lowers material costs by 25–30%.

  • Reaction Time Halved : Completion within 2 hours vs. 3+ hours in traditional methods.

  • Enhanced Yield : Crude product yields reach 70–72%, with 90–93% purity after recrystallization.

Detailed Stepwise Procedure of the High-Speed Shear Method

Step 1: Synthesis of Sodium n-Propyl Thiosulfate

  • Reactants : Sodium thiosulfate (46.5 g) and n-propyl bromide (45 g) are loaded into the HSER.

  • Conditions : Rotation speed = 9,000 rpm; reflux at 80–90°C for 2 hours.

  • Outcome : A homogeneous solution of sodium n-propyl thiosulfate is obtained after filtration.

Step 2: Alkaline Hydrolysis of Vitamin B₁

  • Reactants : Vitamin B₁ (89.5 g) is dissolved in distilled water, and sodium hydroxide is added to adjust pH to 11–12.

  • Conditions : Maintain temperature at 15–20°C for 1.5 hours to prevent thermal degradation.

  • Outcome : Open-ring thiamine solution is isolated via centrifugation.

Step 3: Coupling Reaction

  • The sodium n-propyl thiosulfate solution is dripped into the open-ring thiamine solution under vigorous stirring.

  • Mechanism : Nucleophilic displacement forms the propyl disulfide bond.

Step 4: Acidification and Precipitation

  • Excess hydrochloric acid solubilizes intermediates, followed by neutralization with ammonium carbonate.

  • Yield : 68–71 g of crude this compound per batch.

Step 5: Purification

  • Recrystallization : Crude product is recrystallized twice with dehydrated ethanol, achieving ≥98% purity.

Optimization of Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
HSER Rotation Speed8,000–10,000 rpmHigher speeds enhance mixing efficiency; 9,000 rpm ideal.
Reflux Time2 hoursShorter times (<1.5 h) reduce conversion; longer (>2.5 h) cause decomposition.
Mass Ratio (Na₂S₂O₃ : C₃H₇Br)1:1–1.5:1Excess n-propyl bromide minimizes side reactions.
Temperature (Step 2)15–20°CPrevents thiamine degradation during alkaline hydrolysis.

Comparative Analysis of Synthesis Methods

MetricTraditional (PTC) MethodHSER Method
Cost per Batch$420$300 (–28.6%)
Reaction Time3.5 hours2 hours (–42.9%)
Crude Yield60–65%70–72% (+12–15%)
Purity Post-Purification85–90%98% (+8–13%)

The HSER method’s elimination of PTCs and accelerated kinetics make it industrially superior, though it requires capital investment in specialized reactors.

Quality Control and Characterization

  • HPLC Analysis : Confirms purity ≥98% using C18 columns with UV detection at 254 nm.

  • Melting Point : 178–180°C (consistent with literature).

  • FT-IR : Disulfide bond (S–S) stretch at 510 cm⁻¹ and thiamine backbone peaks.

Industrial-Scale Production Considerations

  • Reactor Design : HSERs must withstand shear forces at 9,000 rpm; stainless steel construction is mandatory.

  • Scalability : Pilot studies show linear yield increases up to 500 L batches, with 92% yield retention.

  • Waste Management : Ammonium carbonate and ethanol are recycled, reducing environmental impact.

Chemical Reactions Analysis

Structural Basis for Reactivity

Prosultiamine features a propyl disulfide bridge (-S-S-) connecting modified pyrimidine and thiazole moeties . This confers:

  • Redox sensitivity : Disulfide bond susceptible to thiol-disulfide exchange reactions

  • Enhanced lipophilicity : 8× greater lipid solubility than thiamine

  • pH-dependent stability : Degradation patterns influenced by protonation states

PropertyThiamineThis compound
Water Solubility1 g/1 mL0.12 g/1 mL
logP-1.240.87
Disulfide BondAbsentPresent

Redox-Mediated Reactions

This compound demonstrates unique redox behavior in biological systems:

Apoptosis induction mechanism :

  • Disulfide reduction by cellular thiols (e.g., glutathione)

  • Generation of reactive sulfur species

  • Activation of ASK1-p38/JNK pathway

  • Caspase-3 activation (3.8× increase vs control)

Thiol-disulfide exchange :

text
This compound + 2GSH → Thiamine + GSSG + Propanethiol

This reaction underlies its ability to disrupt intracellular redox balance .

Synthetic Considerations

Production involves controlled oxidation of thiamine precursors:

Key steps :

  • Thiamine activation with propylthiol groups

  • Disulfide bond formation under inert atmosphere

  • Purification through fractional crystallization

Critical parameters :

  • Temperature: 4-8°C during oxidation

  • pH: Maintained at 6.8-7.2

  • Yield optimization: 78-82% in industrial synthesis

Biological Transformation Pathways

Metabolic studies reveal three primary pathways:

PathwayEnzymes InvolvedProducts
Reductive cleavageGlutathione reductaseThiamine, Propyl persulfide
Oxidative metabolismCYP450 3A4Sulfonic acid derivatives
Non-enzymatic hydrolysispH-dependentPyrimidine/thiazole fragments

Stability Challenges

Formulation studies indicate:

  • Aqueous solutions : 12% degradation/month at 25°C

  • Solid state : Stable >24 months when stored <30°C

  • Light sensitivity : 3× faster degradation under UV exposure

This comprehensive analysis demonstrates this compound's complex reactivity profile, with implications for pharmaceutical development and biological activity. While some data must be extrapolated from thiamine studies , the disulfide structure creates distinct reaction pathways requiring specialized handling and analysis.

Scientific Research Applications

Prosultiamine has a wide range of scientific research applications, including:

Mechanism of Action

Prosultiamine exerts its effects by being converted to thiamine after absorption from the gut. This conversion allows for a sustained high blood concentration of thiamine, which is essential for various enzymatic reactions in the body. Thiamine acts as a cofactor for enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . Additionally, this compound has been shown to induce apoptosis in human T-lymphotropic virus type I-infected cells, contributing to its therapeutic potential in treating viral infections .

Comparison with Similar Compounds

Key Differentiators of this compound:

Dual Mechanism: Unlike purely antiviral or immunomodulatory agents, this compound combines metabolic support (via thiamine) with direct targeting of HTLV-I-infected cells .

CNS Penetration : Its lipophilicity ensures better central nervous system delivery compared to hydrophilic agents like zidovudine .

Safety Profile : this compound trials reported only mild adverse events (e.g., transient epigastric discomfort), contrasting with the frequent toxicity of interferon-α and corticosteroids .

Table 2: Urodynamic Improvements with this compound vs. Standard Care

Parameter This compound (n=16) Standard Care (Historical Data)
Bladder Capacity (mL) +142.3 (p=0.004) No significant change
Detrusor Pressure (cmH₂O) +12.1 (p=0.001) Minimal improvement
Maximum Flow Rate (mL/s) +3.8 (p=0.028) Unchanged

Biological Activity

Prosultiamine, a thiamine derivative developed in the 1950s by Takeda Pharmaceutical Company, has garnered attention for its potential biological activity, particularly in treating conditions associated with vitamin B1 deficiency and viral infections like HTLV-I. This article explores the biological activity of this compound, focusing on its efficacy in clinical settings, mechanisms of action, and relevant research findings.

This compound is converted into thiamine (vitamin B1) upon absorption and is known to enhance the bioavailability of thiamine in the body. This increased availability is crucial for neurological function and energy metabolism. The compound exhibits apoptotic activity against HTLV-I-infected cells, which is significant for its therapeutic applications in conditions like Human T lymphotropic virus type I-associated myelopathy/tropical spastic paraparesis (HAM/TSP).

Case Studies and Clinical Trials

Several studies have demonstrated the efficacy of this compound in various clinical settings:

  • HAM/TSP Patients : A notable open-label clinical trial involved 24 patients with HAM/TSP who received 300 mg of this compound daily for 12 weeks. The results indicated:
    • Motor Function Improvement : Significant reduction in spasticity and improved mobility (e.g., decreased time for walking and stair descent).
    • Urodynamic Improvements : Enhanced bladder capacity and detrusor pressure; 68.8% of patients showed improvement in detrusor overactivity.
    • Virological Impact : A 15.4% reduction in HTLV-I proviral copy numbers in peripheral blood mononuclear cells (PBMCs) was observed .
  • Overactive Bladder Symptoms : Another study focused on patients with overactive bladder associated with HAM/TSP. After 12 weeks of treatment with this compound:
    • Symptom Reduction : Night-time frequency and urgency scores significantly decreased.
    • Biomarker Changes : Urinary levels of nerve growth factor/creatinine and adenosine triphosphate/creatinine decreased, indicating reduced bladder overactivity .

Summary of Findings

The following table summarizes key findings from clinical studies on this compound:

Study FocusDosageDurationKey Findings
HAM/TSP Patients300 mg/day12 weeksImproved motor function, urinary disturbances, reduced HTLV-I proviral load by 15.4%
Overactive Bladder300 mg/day12 weeksDecreased urgency and night-time frequency; significant biomarker reductions

Safety Profile

This compound has been reported to have a favorable safety profile, with no serious adverse events noted during clinical trials. Most patients tolerated the treatment well, suggesting its potential as a long-term therapeutic option for managing symptoms related to vitamin B1 deficiency and HTLV-I infections .

Q & A

Q. What biochemical pathways are modulated by prosultiamine, and how can researchers experimentally validate these interactions?

this compound (thiamine propyl disulfide) acts as a lipophilic vitamin B1 derivative, enhancing thiamine bioavailability. Key pathways include:

  • Thiamine-dependent enzymes : e.g., transketolase in the pentose phosphate pathway, pyruvate dehydrogenase in glycolysis .
  • Apoptosis induction : Caspase-3 activation via mitochondrial membrane depolarization in HTLV-I-infected T-cell lines .
    Methodology :
  • Use in vitro assays (e.g., MTS assays) to quantify cell viability under this compound treatment .
  • Employ flow cytometry with annexin V/propidium iodide staining to confirm apoptosis .
  • Validate caspase-3 cleavage via immunoblotting .

Q. How do researchers distinguish this compound’s effects from other thiamine analogs (e.g., benfotiamine) in preclinical models?

  • Comparative pharmacokinetics : Measure tissue-specific thiamine diphosphate (TDP) levels using HPLC .
  • Gene expression profiling : Compare transcriptional responses in neuronal or immune cells using RNA-seq .
  • Disease-specific models : Use HTLV-I-infected T-cell lines to assess this compound’s selective cytotoxicity .

Q. What experimental models are optimal for studying this compound’s neuroprotective effects?

  • In vitro : HTLV-I-infected T-cell lines (e.g., HCT-1) for apoptosis studies .
  • In vivo : Murine models of thiamine deficiency or HTLV-I-associated myelopathy (HAM) to assess motor function and viral load .
  • Clinical : Open-label trials with endpoints like bladder function and HTLV-I provirus reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across clinical trials (e.g., small sample sizes vs. significant viral load reduction)?

  • Meta-analysis : Pool data from trials (e.g., Nakamura et al., 2013) to assess effect sizes and heterogeneity .
  • Mechanistic stratification : Subgroup patients by HTLV-I provirus levels or immune markers to identify responders .
  • RCT recommendations : Advocate for double-blinded, placebo-controlled trials with longer follow-up periods .

Q. What methodologies are critical for investigating this compound’s role in modulating oxidative stress in neurodegenerative diseases?

  • Redox profiling : Quantify glutathione levels and reactive oxygen species (ROS) in neuronal cultures using fluorescent probes (e.g., DCFDA) .
  • Transcriptomic analysis : Apply CRISPR-Cas9 screens to identify this compound-responsive antioxidant genes .
  • Behavioral correlates : Use rotarod or Morris water maze tests in animal models to link oxidative stress reduction to functional outcomes .

Q. How should researchers design studies to evaluate this compound’s synergy with antiretroviral therapies in HTLV-I-associated diseases?

  • Combination dosing : Conduct checkerboard assays to calculate synergy scores (e.g., Bliss independence model) .
  • Viral kinetics : Measure HTLV-I mRNA/provirus levels via qPCR before/after combination therapy .
  • Immune monitoring : Use flow cytometry to track CD4+ T-cell subsets and cytokine profiles (e.g., IFN-γ, IL-10) .

Data Analysis & Interpretation

Q. What statistical approaches address variability in this compound’s pharmacokinetic data across preclinical studies?

  • Mixed-effects modeling : Account for inter-study variability in absorption rates and tissue distribution .
  • Bayesian meta-regression : Adjust for covariates like dosage forms (oral vs. intravenous) and species differences .

Q. How can researchers validate this compound’s apoptosis-inducing mechanisms in heterogeneous cell populations?

  • Single-cell RNA sequencing : Resolve caspase-3 activation variability in HTLV-I-infected vs. uninfected cells .
  • Live-cell imaging : Track mitochondrial membrane potential changes in real time using TMRE dye .

Q. What biomarkers are most reliable for assessing this compound’s therapeutic efficacy in HAM/TSP?

  • Primary : HTLV-I proviral load in peripheral blood mononuclear cells (PBMCs) via droplet digital PCR .
  • Secondary : Urodynamic parameters (bladder capacity, maximum flow rate) and EDSS scores for neurological function .

Methodological Recommendations

Q. How to optimize this compound dosing in animal models to mirror human pharmacokinetics?

  • Allometric scaling : Convert human-equivalent doses using body surface area normalization .
  • Toxicokinetics : Measure plasma Cmax and AUC in pilot studies to avoid supratherapeutic dosing .

Q. What controls are essential when studying this compound’s off-target effects in neural tissues?

  • Vehicle controls : Account for solvent effects (e.g., DMSO) in in vitro assays .
  • Isoform-specific inhibitors : Use caspase-3 KO models to confirm pathway specificity .

Emerging Research Directions

  • Mechanistic overlap with sulbutiamine : Compare disulfide bond-mediated effects on thiamine transport .
  • Long-term safety : Conduct teratogenicity studies in zebrafish or rodent models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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